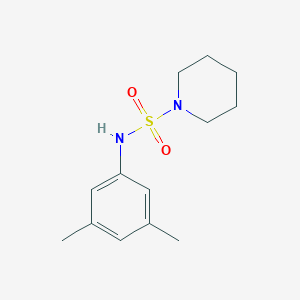
N-(3,5-dimethylphenyl)piperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,5-dimethylphenyl)piperidine-1-sulfonamide” is a chemical compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also includes a sulfonamide group, which is often found in antibiotics, and a dimethylphenyl group, which is a common component in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonamide group, and a 3,5-dimethylphenyl group . The exact three-dimensional structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the piperidine ring, the sulfonamide group, and the 3,5-dimethylphenyl group . These groups could potentially undergo a variety of organic reactions .Wissenschaftliche Forschungsanwendungen
Antibacterial, Antifungal, and Anthelmintic Activity
Research indicates that derivatives of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide exhibit significant antibacterial, antifungal, and anthelmintic activities. A study highlighted the synthesis and biological screening of benzyl and sulfonyl derivatives, showcasing their potential in treating infections and as agents for latent fingerprint analysis due to their stickiness and finger rhythm without dense dust, suggesting applications in forensic science (Khan et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been synthesized to act as inhibitors against various enzymes, showing promising results in the treatment of diseases like Alzheimer's through the inhibition of acetylcholinesterase (AChE). Such compounds, including those with piperidine moieties, are potential leads for developing effective therapeutics (Girisha et al., 2009).
Anticancer Potential
Derivatives have also been investigated for their anticancer activities, particularly through the inhibition of carbonic anhydrases, which are therapeutic targets for tumor growth and metastasis. Studies on sulfonamide and sulfamate derivatives demonstrate significant potential in anticancer treatments, with some compounds showing activity against a range of cancer cell lines, including leukemia, melanoma, glioblastoma, and breast cancer (Congiu et al., 2015).
Antioxidant and Photostability Studies
Photostability and photodegradation studies of sulfonamide-based drugs, including those with piperidine moieties, reveal the importance of understanding light-induced transformations for maintaining drug efficacy and safety. Such research is crucial for developing storage and usage guidelines to prevent drug-induced photosensitivity in users (Gupta et al., 2022).
Molecular Structure and Chemical Synthesis
The molecular structure and chemical synthesis of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide derivatives are extensively studied to explore their biological applications and understand their interactions at the molecular level. Structural elucidation using techniques like X-ray diffraction confirms the geometric configuration, supporting the development of compounds with specific biological activities (Naveen et al., 2015).
Wirkmechanismus
Target of Action
The primary target of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide is the human FKBP12 protein . This protein is expressed in Escherichia coli BL21(DE3) and plays a crucial role in protein-protein interactions .
Mode of Action
The compound binds to the FKBP12 protein with a certain affinity
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-8-12(2)10-13(9-11)14-18(16,17)15-6-4-3-5-7-15/h8-10,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOZHNHYOJHVIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)piperidine-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

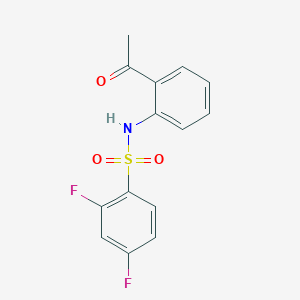
![7-[2-(4-morpholinyl)-2-thioxoethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B497003.png)
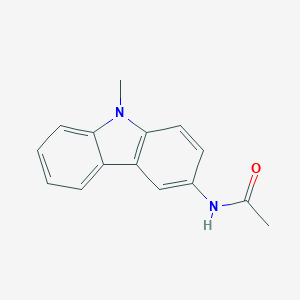
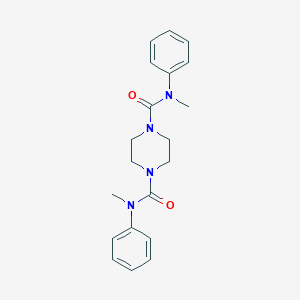

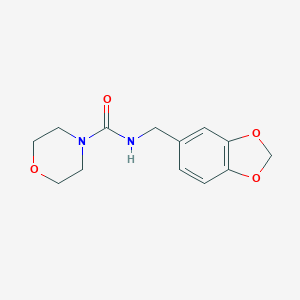
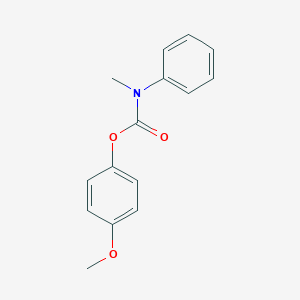
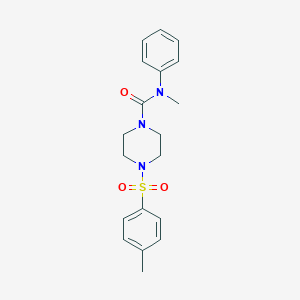
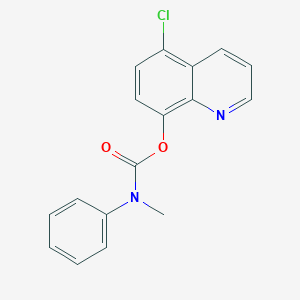

![Methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate](/img/structure/B497019.png)

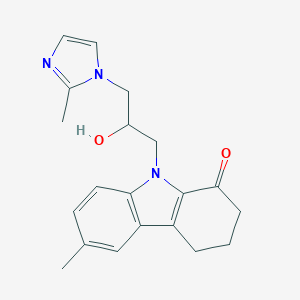
![9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497023.png)